4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal
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Overview
Description
4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic carbohydrate derivative. It is commonly used in organic synthesis, particularly in the field of glycosylation reactions. This compound is characterized by its protective groups, which are essential for selective reactions in complex organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal typically involves multiple steps. The starting material is often D-glucose, which undergoes a series of protection and acetylation reactions. The tert-butyldiphenylsilyl groups are introduced to protect the hydroxyl groups, while the acetyl group is added to the anomeric position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or reagents to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the acetyl group or other functional groups.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution reagents: Such as TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Utilized in the development of glycosylated drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The protective groups ensure selective reactions, allowing for the formation of specific glycosidic bonds. The compound interacts with molecular targets such as enzymes and receptors involved in carbohydrate metabolism and recognition .
Comparison with Similar Compounds
Similar Compounds
- 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-mannal
- 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-xylal
Uniqueness
4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal is unique due to its specific protective groups and its role in selective glycosylation reactions. The tert-butyldiphenylsilyl groups provide stability and selectivity, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSQCDYRJMLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O5Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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